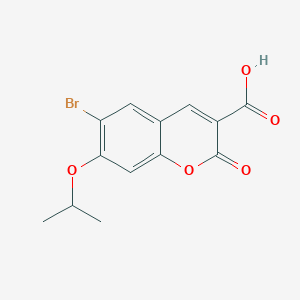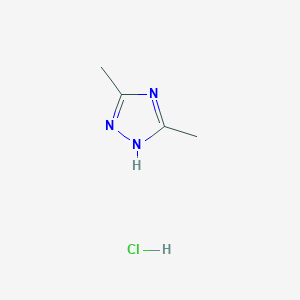
3,5-Dimethyl-1H-1,2,4-triazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-1H-1,2,4-triazole hydrochloride is a chemical compound with the molecular formula C4H7N3·HCl It is a derivative of 1,2,4-triazole, a five-membered heterocyclic compound containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride under controlled conditions . The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The final product is typically purified through recrystallization or other separation techniques.
化学反应分析
Types of Reactions
3,5-Dimethyl-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.
科学研究应用
3,5-Dimethyl-1H-1,2,4-triazole hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
相似化合物的比较
Similar Compounds
1,2,4-Triazole: The parent compound of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride, known for its wide range of applications in chemistry and medicine.
3,5-Dimethyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazole: A derivative with additional functional groups, used in specialized applications.
1,3,4-Triazole: Another triazole isomer with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups enhance its stability and reactivity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C4H8ClN3 |
|---|---|
分子量 |
133.58 g/mol |
IUPAC 名称 |
3,5-dimethyl-1H-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C4H7N3.ClH/c1-3-5-4(2)7-6-3;/h1-2H3,(H,5,6,7);1H |
InChI 键 |
IZUKMUMIMJKHAP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NN1)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


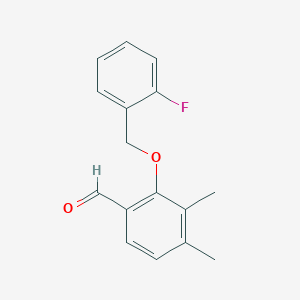
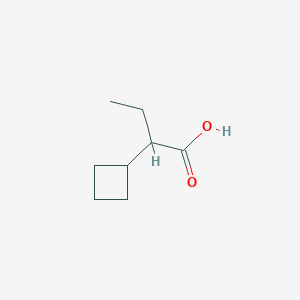
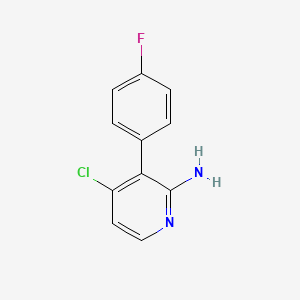
![Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13003622.png)

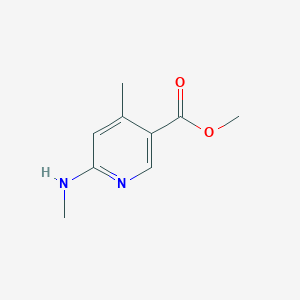
![3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13003646.png)
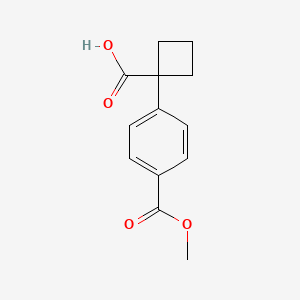
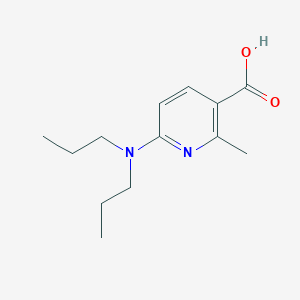
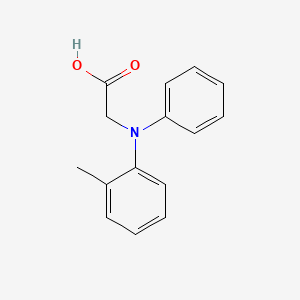
![2-Benzyl-4,6-dichloro-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B13003671.png)

